l-Lysyl-d-prolyl-l-threonine
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Overview
Description
l-Lysyl-d-prolyl-l-threonine: is a tripeptide composed of the amino acids lysine, proline, and threonine. It is known for its biological activity, particularly as an interleukin-1 beta (IL-1β) inhibitor. This compound has garnered interest in various fields, including immunology and inflammation research, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Lysyl-d-prolyl-l-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (threonine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (d-proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
Quality Control: Mass spectrometry and other analytical techniques are used to confirm the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
l-Lysyl-d-prolyl-l-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or dithiothreitol.
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
Oxidation Products: Hydroxylated derivatives of the peptide.
Reduction Products: Reduced forms of the peptide with altered side chains.
Substitution Products: Peptides with modified amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, l-Lysyl-d-prolyl-l-threonine is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
Biologically, this compound is significant due to its role as an IL-1β inhibitor. It is used in research to explore the mechanisms of inflammation and immune response. Studies have shown that it can inhibit the protective effects of IL-1β, making it a valuable tool in immunological research .
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to inhibit IL-1β suggests it could be used to treat inflammatory diseases and conditions where IL-1β plays a critical role. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry
Industrially, this compound is used in the production of peptide-based drugs and as a standard in analytical techniques. Its well-defined structure and properties make it a useful reference in quality control and method development.
Mechanism of Action
The mechanism by which l-Lysyl-d-prolyl-l-threonine exerts its effects involves binding to IL-1β and inhibiting its activity. This interaction prevents IL-1β from binding to its receptor, thereby blocking the downstream signaling pathways involved in inflammation. The molecular targets include the IL-1 receptor and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
l-Lysyl-l-prolyl-l-threonine: A similar tripeptide with the same amino acids but different stereochemistry.
l-Lysyl-d-prolyl-l-serine: Another tripeptide with serine replacing threonine.
l-Lysyl-d-prolyl-l-valine: A tripeptide with valine instead of threonine.
Uniqueness
l-Lysyl-d-prolyl-l-threonine is unique due to its specific stereochemistry and biological activity as an IL-1β inhibitor. The presence of d-proline in the sequence contributes to its distinct properties and effectiveness in inhibiting IL-1β .
Properties
Molecular Formula |
C15H28N4O5 |
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Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
LOGFVTREOLYCPF-WYUUTHIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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